REACTION_SMILES
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[C:19](=[O:20])([O-:21])[O-:22].[CH3:16][NH:17][CH3:18].[CH3:1][O:2][C:3]([c:4]1[c:5]([N+:11](=[O:12])[O-:13])[cH:6][c:7]([F:10])[cH:8][cH:9]1)=[O:14].[ClH:15].[K+:23].[K+:24]>>[CH3:1][O:2][C:3]([c:4]1[c:5]([N+:11](=[O:12])[O-:13])[cH:6][c:7]([N:17]([CH3:16])[CH3:18])[cH:8][cH:9]1)=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(F)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(N(C)C)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |